2,3,4-Trifluorobenzohydrazide
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Overview
Description
2,3,4-Trifluorobenzohydrazide is an organic compound with the molecular formula C7H5F3N2O It is a derivative of benzohydrazide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorobenzohydrazide typically involves the reaction of 2,3,4-trifluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
C7H3F3COOH+N2H4⋅H2O→C7H5F3N2O+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzoyl derivatives, while reduction can produce trifluorobenzylamines.
Scientific Research Applications
2,3,4-Trifluorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzohydrazide
- 2,3,5-Trifluorobenzohydrazide
- 2,3,6-Trifluorobenzohydrazide
Comparison: 2,3,4-Trifluorobenzohydrazide is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interaction with biological targets. Compared to other trifluorobenzohydrazide derivatives, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C7H5F3N2O |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2,3,4-trifluorobenzohydrazide |
InChI |
InChI=1S/C7H5F3N2O/c8-4-2-1-3(7(13)12-11)5(9)6(4)10/h1-2H,11H2,(H,12,13) |
InChI Key |
SJWSTTUZIRHKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NN)F)F)F |
Origin of Product |
United States |
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